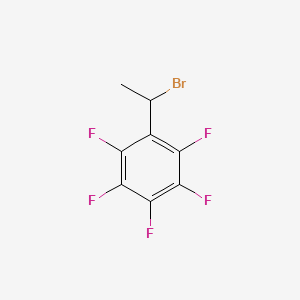
1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with five fluorine atoms and a bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene can be synthesized through the bromination of 2,3,4,5,6-pentafluorotoluene. The reaction typically involves the use of bromine or hydrogen bromide in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of the methyl group with a bromoethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydroxide, potassium cyanide, or primary amines under mild to moderate conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Substitution Reactions: Products include hydroxyl, cyano, or amino derivatives.
Oxidation Reactions: Products include alcohols or ketones.
Reduction Reactions: Products include ethyl derivatives.
Scientific Research Applications
1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological or chemical activities. The fluorine atoms on the benzene ring enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring with a single bromine atom. It is less reactive compared to 1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene due to the absence of fluorine atoms.
1-Bromo-2,3,4,5,6-pentafluorobenzene: Similar structure but lacks the ethyl group. It is used in similar applications but has different reactivity and properties.
1-(1-Bromoethyl)benzene: Lacks the fluorine atoms, making it less stable and less reactive compared to this compound.
Uniqueness: this compound is unique due to the presence of both the bromoethyl group and the five fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
652-28-8 |
|---|---|
Molecular Formula |
C8H4BrF5 |
Molecular Weight |
275.01 g/mol |
IUPAC Name |
1-(1-bromoethyl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C8H4BrF5/c1-2(9)3-4(10)6(12)8(14)7(13)5(3)11/h2H,1H3 |
InChI Key |
CNLDGKGDVGXTEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C(=C1F)F)F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



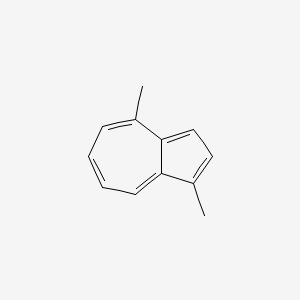
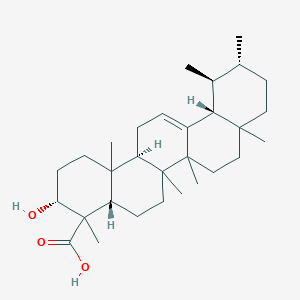
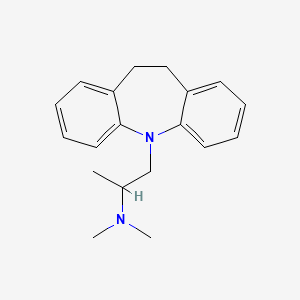



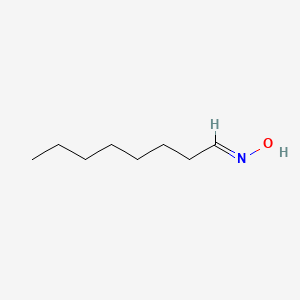
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)
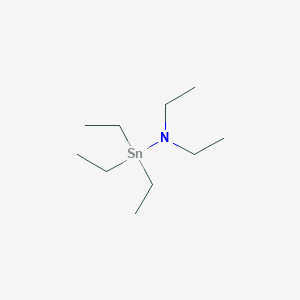
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)

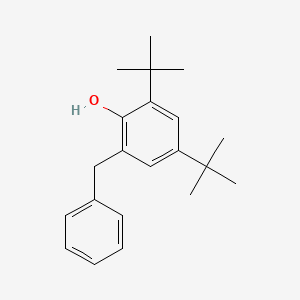
![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
